molecular formula C21H30O6S B072043 Deoxycorticosterone sulfate CAS No. 1420-82-2

Deoxycorticosterone sulfate

Cat. No. B072043
CAS RN: 1420-82-2
M. Wt: 410.5 g/mol
InChI Key: PFWWYTIRUGAMOH-YFWFAHHUSA-N
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Description

Deoxycorticosterone sulfate (DOCS) is a steroid hormone that is synthesized in the zona fasciculata of the adrenal cortex. It plays an important role in regulating electrolyte balance, blood pressure, and glucose metabolism. DOCS has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and obesity.

Mechanism Of Action

Deoxycorticosterone sulfate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates the reabsorption of sodium and water. Deoxycorticosterone sulfate also acts on the glucocorticoid receptor (GR) in the liver, which regulates glucose metabolism and insulin sensitivity. Deoxycorticosterone sulfate has been shown to increase the expression of several genes involved in glucose metabolism, including glucose transporter 4 (GLUT4) and insulin receptor substrate 2 (IRS2).

Biochemical And Physiological Effects

Deoxycorticosterone sulfate has several biochemical and physiological effects. It increases the reabsorption of sodium and water in the kidney, which leads to an increase in blood volume and blood pressure. Deoxycorticosterone sulfate also increases the expression of several genes involved in glucose metabolism, which leads to an increase in insulin sensitivity and glucose uptake in the liver and skeletal muscle.

Advantages And Limitations For Lab Experiments

Deoxycorticosterone sulfate has several advantages for lab experiments. It is readily available and can be synthesized easily. Deoxycorticosterone sulfate is also stable and can be stored for long periods of time. However, there are some limitations to using Deoxycorticosterone sulfate in lab experiments. Deoxycorticosterone sulfate can be expensive, and its effects can be difficult to measure accurately. Deoxycorticosterone sulfate also has a short half-life, which can make it difficult to maintain a steady concentration in cell and animal models.

Future Directions

There are several future directions for research on Deoxycorticosterone sulfate. One area of interest is the potential therapeutic applications of Deoxycorticosterone sulfate in the treatment of hypertension, diabetes, and obesity. Another area of interest is the role of Deoxycorticosterone sulfate in regulating electrolyte balance and blood pressure in the kidney. Further research is also needed to determine the optimal dosage and administration of Deoxycorticosterone sulfate for therapeutic applications. Finally, more research is needed to understand the molecular mechanisms underlying the effects of Deoxycorticosterone sulfate on glucose metabolism and insulin sensitivity.

Synthesis Methods

Deoxycorticosterone sulfate is synthesized from cholesterol in the zona fasciculata of the adrenal cortex. The synthesis process involves several enzymatic reactions, including the conversion of cholesterol to pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA), which is then converted to Deoxycorticosterone sulfate by the enzyme 3β-hydroxysteroid dehydrogenase.

Scientific Research Applications

Deoxycorticosterone sulfate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects in various cell and animal models. Deoxycorticosterone sulfate has also been investigated for its role in regulating glucose metabolism and insulin sensitivity. Studies have suggested that Deoxycorticosterone sulfate may have potential therapeutic applications in the treatment of hypertension, diabetes, and obesity.

properties

CAS RN

1420-82-2

Product Name

Deoxycorticosterone sulfate

Molecular Formula

C21H30O6S

Molecular Weight

410.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

PFWWYTIRUGAMOH-YFWFAHHUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C

synonyms

deoxycorticosterone sulfate

Origin of Product

United States

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